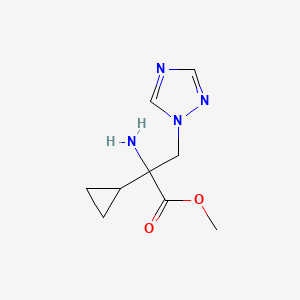

Methyl 2-amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanoate

Description

Properties

Molecular Formula |

C9H14N4O2 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 2-amino-2-cyclopropyl-3-(1,2,4-triazol-1-yl)propanoate |

InChI |

InChI=1S/C9H14N4O2/c1-15-8(14)9(10,7-2-3-7)4-13-6-11-5-12-13/h5-7H,2-4,10H2,1H3 |

InChI Key |

UXEJPLSEHFQLRL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CN1C=NC=N1)(C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves multiple steps, starting with the preparation of the cyclopropylamine derivative and the subsequent introduction of the triazole ring. One common synthetic route involves the reaction of cyclopropylamine with an appropriate carboxylic acid derivative, followed by cyclization to form the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products, ensuring the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole moiety participates in nucleophilic substitutions and cycloadditions due to its electron-deficient nitrogen atoms. Key reactions include:

For example, alkylation with benzyl chloride under basic conditions yields N-protected triazole derivatives, which are intermediates for further functionalization .

Ester Group Transformations

The methyl ester undergoes hydrolysis and transesterification:

| Reaction | Conditions | Outcome |

|---|---|---|

| Acidic Hydrolysis | HCl/H₂O, reflux | Carboxylic acid derivative |

| Basic Hydrolysis | NaOH/EtOH | Sodium carboxylate |

| Transesterification | ROH, acid catalyst | Alternate esters (e.g., ethyl) |

The cyclopropyl group stabilizes the intermediate tetrahedral structure during hydrolysis via steric hindrance.

Amino Group Reactions

The amino group facilitates:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing metabolic stability.

-

Schiff Base Formation : Condenses with aldehydes (e.g., formaldehyde) to generate imines, useful in coordination chemistry.

Cyclopropane Ring Involvement

The strained cyclopropane ring influences reactivity:

-

Ring-Opening : Under strong acids (e.g., H₂SO₄), the cyclopropane undergoes cleavage to form linear alkenes, altering the compound’s scaffold .

-

Steric Effects : Directs regioselectivity in triazole alkylation by hindering attack at the 4-position .

Synthetic Methodologies

Microwave-assisted synthesis significantly improves yields (e.g., 70% for α,α-dimethylated derivatives) compared to conventional heating . Key steps include:

-

Deprotonation of carboximidate hydrochlorides.

-

Michael addition with formylhydrazide.

Mechanistic Insights

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for various organic synthesis applications, including the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its triazole ring is known for its antimicrobial properties, making it a candidate for the synthesis of new antibiotics or antifungal agents.

Industry: In the industrial sector, this compound can be used in the production of various chemical products, including polymers, coatings, and adhesives. Its unique chemical properties make it a valuable component in the formulation of these products.

Mechanism of Action

The mechanism by which Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the triazole ring may interact with microbial enzymes, inhibiting their activity and preventing the growth of microorganisms. The molecular targets and pathways involved in these interactions can vary, but they often involve key metabolic processes essential for microbial survival.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents at the 2-position (cyclopropyl vs. alkyl/amine-protected groups) and the presence or absence of functional groups (e.g., carboxylic acid vs. ester). Key analogs include:

Key Observations :

- The cyclopropyl group in the target compound may enhance metabolic stability compared to linear alkyl chains due to its rigid, non-planar structure.

- Amino group modifications (e.g., Boc protection in or isopropyl substitution in ) influence solubility and synthetic accessibility.

Biological Activity

Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 223.28 g/mol

- CAS Number : 1342397-60-7

Structure

The compound features a cyclopropyl group and a triazole moiety, which are significant for its biological interactions. The presence of these groups suggests potential activity against various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit antimicrobial properties. Triazoles are known to inhibit the synthesis of ergosterol in fungi, making them effective antifungal agents. This compound may exhibit similar activities due to its structural characteristics.

Anticancer Activity

Recent studies have shown that triazole derivatives possess anticancer properties. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of related triazole compounds on human cancer cell lines (e.g., HepG2 and A431). Results indicated that certain derivatives exhibited IC values below 10 µM, suggesting significant anticancer activity. This compound could potentially be included in similar evaluations to determine its efficacy.

| Compound | Cell Line | IC (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HepG2 | 5 | 20 |

| Compound B | A431 | 8 | 15 |

| Methyl 2-amino... | TBD | TBD | TBD |

Antimalarial Activity

Triazole derivatives have also been investigated for their antimalarial properties. A study focused on the synthesis and evaluation of triazole-containing compounds against Plasmodium falciparum showed promising results. Although specific data for this compound is limited, its structural similarity suggests potential effectiveness.

Other Biological Activities

Other studies suggest that triazoles may exhibit anti-inflammatory and analgesic properties. These activities could be attributed to their ability to modulate signaling pathways involved in inflammation.

Q & A

Q. What are the key considerations for synthesizing Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane ring formation, triazole conjugation, and esterification. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution for triazole coupling .

- Catalysts : Use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize side products .

- Purification : Column chromatography or recrystallization to isolate the final product with ≥95% purity .

Q. Example Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclopropane formation | CH₂N₂, Et₃N | 0–5°C | 2–4 h | 60–70% |

| Triazole coupling | 1H-1,2,4-triazole, K₂CO₃ | 80°C | 12 h | 50–65% |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms cyclopropane ring (δ 0.8–1.5 ppm for CH₂ protons) and triazole protons (δ 7.5–8.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolves stereochemistry at the cyclopropyl and amino groups .

- Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₁₄N₄O₂) with <2 ppm mass error .

- IR Spectroscopy : Identifies ester carbonyl (1700–1750 cm⁻¹) and amino N–H stretches (3300–3500 cm⁻¹) .

Q. What in vitro assays are suitable for initial screening of its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Assay against cytochrome P450 isoforms (e.g., CYP3A4) due to triazole’s metal-coordinating properties .

- Receptor Binding : Radioligand displacement studies for GABAₐ or NMDA receptors, given structural analogs’ CNS activity .

- Cytotoxicity : MTT assay in neuronal cell lines (e.g., SH-SY5Y) to assess neuroprotective or toxic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorogenic substrates) and cell-based assays to rule out assay-specific artifacts .

- Purity Verification : Re-test compounds with confirmed purity (via HPLC-MS) to exclude impurities as confounding factors .

- Structural Re-analysis : Compare X-ray crystallography or NOESY NMR data to ensure stereochemical consistency with published structures .

Q. What strategies optimize the cyclopropane ring stability during derivatization?

- Methodological Answer :

- Temperature Control : Maintain reactions below 10°C to prevent ring-opening via retro-Diels-Alder pathways .

- Protecting Groups : Use Boc or Fmoc for the amino group to reduce nucleophilic attack on the cyclopropane .

- Solvent Choice : Non-polar solvents (e.g., toluene) stabilize strained rings by minimizing solvolysis .

Q. How to design experiments to elucidate the compound's mechanism of action in CNS pathways?

- Methodological Answer :

- Receptor Profiling : Use knock-out murine models or siRNA silencing to identify target receptors (e.g., GABAₐ subtypes) .

- Metabolic Tracing : Radiolabel the cyclopropane moiety (¹⁴C) to track biodistribution and metabolite formation in vivo .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes in NMDA receptor pockets .

Data Contradiction Analysis

Q. Why do studies report varying efficacy in enzyme inhibition despite similar structural motifs?

- Methodological Answer :

- Steric Effects : Bulky cyclopropyl groups may hinder triazole coordination to enzyme active sites. Compare IC₅₀ values using truncated analogs .

- pH Sensitivity : Test inhibition at physiological pH (7.4) vs. assay-specific conditions, as amino group protonation alters reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.